1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a piperazine moiety, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the piperazine moiety and the aromatic substituents. Common reagents used in these reactions include various halogenated compounds, amines, and carbonyl-containing reagents. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Piperazine derivatives: Compounds with the piperazine moiety often have comparable pharmacological properties.
Aromatic substituted compounds: Molecules with similar aromatic substituents may show related chemical reactivity and biological effects.
Uniqueness
1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H25FN4O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H25FN4O4/c24-19-3-1-17(2-4-19)9-10-27-16-18(15-22(27)29)23(30)26-13-11-25(12-14-26)20-5-7-21(8-6-20)28(31)32/h1-8,18H,9-16H2 |
InChI Key |
GCYWBYKLDFZFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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